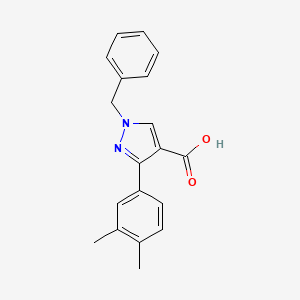
1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid” is a biochemical compound with the molecular formula C21H20N2O2 and a molecular weight of 332.4 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C21H20N2O2 . The exact structure would require more specific information or advanced analytical techniques such as NMR or X-ray crystallography.Scientific Research Applications
Antioxidant Activity
Natural carboxylic acids derived from plants, including compounds structurally related to 1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, have been studied for their antioxidant activity. For example, rosmarinic acid and related compounds show high antioxidant properties, which decrease in a specific order, highlighting the impact of structural differences on bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Antimicrobial Properties
The antimicrobial activity of carboxylic acid derivatives is influenced by the structure of the compounds, showing varying degrees of effectiveness against different microbial strains. Certain compounds demonstrate high antimicrobial activity, suggesting potential applications in combating microbial infections (Godlewska-Żyłkiewicz et al., 2020).
Anticancer Applications
The Knoevenagel condensation reaction, involving compounds like this compound, has been employed to generate a library of chemical compounds with remarkable anticancer activity. These compounds target various cancer-related biomolecules, indicating the significance of functionalities involved in their anticancer potential (Tokala, Bora, & Shankaraiah, 2022).
Synthesis of Bioactive Molecules
The synthesis and biological applications of pyrazole carboxylic acid derivatives, including compounds structurally related to this compound, have been extensively reviewed. These derivatives exhibit a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them significant scaffolds in medicinal chemistry (Cetin, 2020).
Properties
IUPAC Name |
1-benzyl-3-(3,4-dimethylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-8-9-16(10-14(13)2)18-17(19(22)23)12-21(20-18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSJENDVBDXIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
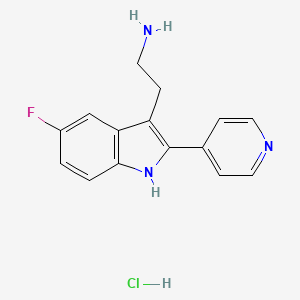
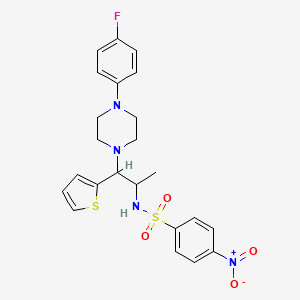
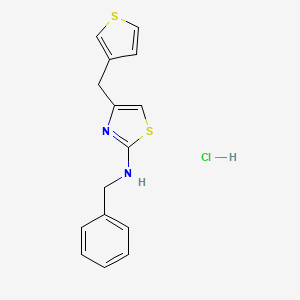
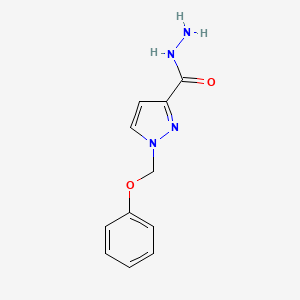
![3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2705511.png)
![1-[4-({7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]ethanone](/img/structure/B2705514.png)
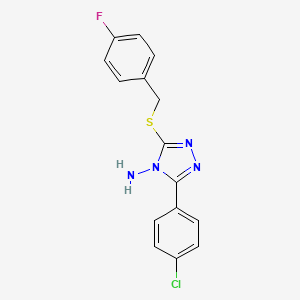

![2-ethyl-1-(5-{[4-(2-fluorophenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2705518.png)
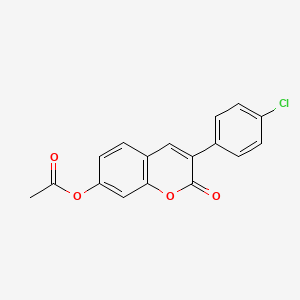
![Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2705524.png)
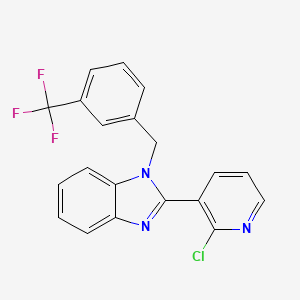
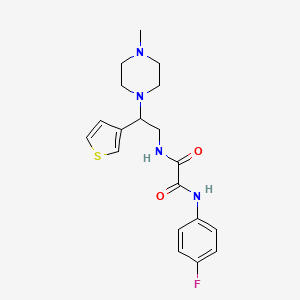
![5-[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2705528.png)
